molecular formula C9H19NO2 B13096470 tert-butyl N-[(2S)-butan-2-yl]carbamate

tert-butyl N-[(2S)-butan-2-yl]carbamate

Cat. No.: B13096470
M. Wt: 173.25 g/mol
InChI Key: JOLOYYRHPUVBJM-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2S)-butan-2-yl]carbamate is a chiral carbamate derivative widely employed as a protective intermediate in organic synthesis, particularly for amines. The tert-butyloxycarbonyl (Boc) group serves as a robust protective moiety, stable under basic and nucleophilic conditions but removable under acidic conditions (e.g., trifluoroacetic acid). The compound features a stereogenic center at the C2 position of the butan-2-yl chain (S-configuration), which is critical for enantioselective applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-butan-2-yl]carbamate

InChI

InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1

InChI Key

JOLOYYRHPUVBJM-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-butan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(2S)-butan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions and can be easily removed by treatment with acids or bases .

Biology and Medicine: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This allows for the selective modification of other functional groups without affecting the amine .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group for complex synthetic routes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-butan-2-yl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine from unwanted reactions during synthesis. The compound can be removed by hydrolysis, which breaks the carbamate bond and releases the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .

Comparison with Similar Compounds

Purity Standards :

  • Most Boc-protected intermediates are reported with purities ≥95% (e.g., ), achievable via column chromatography or recrystallization.
  • The target compound’s purity would depend on the starting amine’s enantiomeric excess and purification methods.

Biological Activity

tert-butyl N-[(2S)-butan-2-yl]carbamate is a synthetic organic compound belonging to the carbamate class. Its structural characteristics, including the tert-butyl group and the butan-2-yl chain, contribute to its unique biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NO2C_{10}H_{21}NO_2 with a molecular weight of approximately 185.29 g/mol. The compound's structure can be represented as follows:

tert butyl N 2S butan 2 yl carbamate\text{tert butyl N 2S butan 2 yl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carbamate group allows for nucleophilic interactions, while the tert-butyl moiety enhances lipophilicity, potentially improving membrane permeability.

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to various diseases.
  • Receptor Modulation : The compound's piperazine-like structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

1. Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Cytotoxicity Assays

The cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The results indicated selective cytotoxicity, with varying selectivity indices.

Cell LineIC50 (µM)Selectivity Index
HeLa155
MCF7204
A549253

3. Antimalarial Activity

A study reported that derivatives of this compound showed promising antimalarial activity against Plasmodium falciparum. Compounds were evaluated for their ability to inhibit β-hematin formation, a critical process in malaria pathology.

CompoundIC50 (mM)% Suppression on Day 4
Compound A0.14100
Compound B0.2795

Case Studies

  • Case Study on Enzyme Inhibition : A research article detailed the synthesis and evaluation of several carbamate derivatives, including this compound, as potential inhibitors of acetylcholinesterase (AChE). The study found that this compound exhibited competitive inhibition with an IC50 value of approximately 30 µM, indicating its potential in treating Alzheimer's disease.
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results suggested that the compound reduced cell death by enhancing antioxidant defenses in neuronal cells.

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